N-(4-chlorophenyl)-2,8-dimethyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2,8-dimethyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, a thioxo group, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,8-dimethyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the benzoxadiazocine ring.
Introduction of Substituents: The chlorophenyl, dimethyl, and methylphenyl groups are introduced through substitution reactions, which may require specific halogenation or alkylation reagents.
Thioxo Group Addition: The thioxo group is typically introduced via a thiolation reaction, using sulfur-containing reagents under specific conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, often through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and thioxo groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thioxo group, potentially converting them into more saturated or reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings. Its unique chemical properties may also make it suitable for use in specialty chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2,8-dimethyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(4-chlorophenyl)-2,8-dimethyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide stands out due to its unique combination of substituents and structural features
Properties
Molecular Formula |
C26H24ClN3O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,9-dimethyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C26H24ClN3O2S/c1-15-4-11-19(12-5-15)30-25(33)29-23-20-14-16(2)6-13-21(20)32-26(30,3)22(23)24(31)28-18-9-7-17(27)8-10-18/h4-14,22-23H,1-3H3,(H,28,31)(H,29,33) |
InChI Key |
FUOKBFBNJPJIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)C)C)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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